molecular formula C15H12O B7981632 2-Ethynyl-4'-methoxy-1,1'-biphenyl

2-Ethynyl-4'-methoxy-1,1'-biphenyl

Cat. No.: B7981632
M. Wt: 208.25 g/mol
InChI Key: HTNNWUTXJJHPCB-UHFFFAOYSA-N
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Description

2-Ethynyl-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of an ethynyl group at the second position and a methoxy group at the fourth position on the biphenyl structure

Scientific Research Applications

2-Ethynyl-4’-methoxy-1,1’-biphenyl has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4’-methoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a boronic acid derivative of 4’-methoxy-1,1’-biphenyl is reacted with an ethynyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Another method involves the Sonogashira coupling, where 4’-methoxy-1,1’-biphenyl is coupled with an ethynyl derivative using a palladium catalyst and a copper co-catalyst. This reaction also proceeds under mild conditions and is widely used for the synthesis of ethynyl-substituted biphenyls .

Industrial Production Methods

Industrial production of 2-Ethynyl-4’-methoxy-1,1’-biphenyl typically involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and automated systems allows for efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride. The reactions are typically carried out under mild conditions.

    Substitution: Common nucleophiles include alkoxides and amines. The reactions are typically carried out under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4’-methoxy-1,1’-biphenyl depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In materials science, it contributes to the electronic properties of the materials, influencing their conductivity and luminescence. In medicinal chemistry, it interacts with biological targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4’-methoxy-1,1’-biphenyl is unique due to the presence of both an ethynyl and a methoxy group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, materials science, and medicinal chemistry .

Properties

IUPAC Name

1-ethynyl-2-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-3-12-6-4-5-7-15(12)13-8-10-14(16-2)11-9-13/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNNWUTXJJHPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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